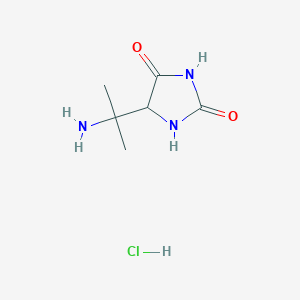

5-(2-Aminopropan-2-yl)imidazolidine-2,4-dione hydrochloride

Description

5-(2-Aminopropan-2-yl)imidazolidine-2,4-dione hydrochloride is a hydantoin derivative characterized by a bicyclic structure with a 2-aminopropan-2-yl substituent at the 5-position of the imidazolidine-2,4-dione core. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications. Its structural uniqueness lies in the branched amine group, which distinguishes it from other hydantoin derivatives and influences its physicochemical and biological properties .

Properties

IUPAC Name |

5-(2-aminopropan-2-yl)imidazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2.ClH/c1-6(2,7)3-4(10)9-5(11)8-3;/h3H,7H2,1-2H3,(H2,8,9,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICBPACOYHVTEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1C(=O)NC(=O)N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminopropan-2-yl)imidazolidine-2,4-dione hydrochloride typically involves the reaction of imidazolidine-2,4-dione with 2-aminopropane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of 5-(2-Aminopropan-2-yl)imidazolidine-2,4-dione hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature, pressure, and pH, can optimize the production process. Additionally, advanced purification techniques, such as chromatography and crystallization, are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminopropan-2-yl)imidazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazolidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

5-(2-Aminopropan-2-yl)imidazolidine-2,4-dione hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

Industry: The compound is utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(2-Aminopropan-2-yl)imidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropyl group enhances its binding affinity to these targets, leading to the modulation of biochemical pathways. The compound can inhibit or activate enzymes, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Hydantoin derivatives share the imidazolidine-2,4-dione core but differ in substituents at positions 3 and 4. Key analogs include:

Key Observations :

Insights :

Physicochemical Properties

Critical data from NMR, melting points, and purity:

Notes:

Comparison with Target Compound :

Biological Activity

5-(2-Aminopropan-2-yl)imidazolidine-2,4-dione hydrochloride is a compound belonging to the imidazolidine-2,4-dione family, which has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Properties

5-(2-Aminopropan-2-yl)imidazolidine-2,4-dione hydrochloride features an imidazolidine ring with a substituent at the 5-position. The hydrochloride form enhances its solubility, making it suitable for biological applications. The compound's molecular formula is C5H10N2O2·HCl.

Key Features

| Property | Description |

|---|---|

| Molecular Formula | C5H10N2O2·HCl |

| Solubility | Enhanced due to hydrochloride form |

| Structural Characteristics | Imidazolidine ring with a 2-aminopropan-2-yl group |

Biological Activity

Research indicates that 5-(2-Aminopropan-2-yl)imidazolidine-2,4-dione hydrochloride exhibits several biological activities:

Antibacterial and Antifungal Properties

Preliminary studies suggest that this compound possesses antibacterial and antifungal properties, making it a candidate for further exploration in the development of antimicrobial agents.

Anti-Diabetic Effects

The compound has shown potential in anti-diabetic applications. Its mechanism may involve influencing metabolic pathways related to glucose regulation.

Anti-inflammatory and Analgesic Activities

Studies have indicated that derivatives of imidazolidinone can exhibit anti-inflammatory and analgesic effects, suggesting therapeutic applications in pain management.

Cancer Therapeutics

Emerging research highlights the compound's potential as a biochemical probe in cancer treatment. It may interact with specific molecular targets involved in tumor progression, warranting further investigation into its anticancer properties.

The biological activity of 5-(2-Aminopropan-2-yl)imidazolidine-2,4-dione hydrochloride is thought to involve:

- Hydrogen Bonding: The aminopropan group allows for hydrogen bonding with proteins, influencing their activity.

- Electrostatic Interactions: The compound may engage in electrostatic interactions with target biomolecules, enhancing its efficacy against various diseases.

Study on Anticancer Activity

A study evaluating the anticancer properties of imidazolidinone derivatives found that compounds similar to 5-(2-Aminopropan-2-yl)imidazolidine-2,4-dione hydrochloride exhibited significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds were notably lower than those of standard chemotherapeutics like 5-fluorouracil .

In Vivo Studies

In vivo studies are essential to understanding the therapeutic potential of this compound. Initial results indicate promising outcomes in animal models for conditions such as diabetes and inflammation, but further research is needed to confirm these findings and elucidate the underlying mechanisms .

Q & A

Basic: What are the recommended synthetic methodologies for 5-(2-Aminopropan-2-yl)imidazolidine-2,4-dione hydrochloride?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydantoin derivatives (core structures similar to the target compound) are prepared by reacting imidazolidine-2,4-dione precursors with halogenated ketones or amines under basic conditions. A general method involves:

- Step 1: React 5-substituted imidazolidine-2,4-dione (e.g., 5-methylimidazolidine-2,4-dione) with a halogenated precursor (e.g., 3-chloro-1-arylpropan-1-one) in a polar aprotic solvent like DMF or DMSO.

- Step 2: Use a base such as K₂CO₃ or NaH to deprotonate intermediates.

- Step 3: Purify via recrystallization or column chromatography.

Example: A 45.6% yield was achieved using DMSO as the solvent and NaH as the base .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR: Assign peaks using deuterated solvents (e.g., DMSO-d₆). For instance, the methyl group in the 2-aminopropan-2-yl moiety resonates at δ ~1.64 ppm (singlet), while imidazolidine-dione carbonyl carbons appear at δ ~174–196 ppm .

- UPLC-MS: Confirm molecular weight (e.g., m/z 375 [M+H]⁺) and purity (>95%) .

- X-ray crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group with unit cell parameters a=10.3694 Å, b=6.9914 Å) .

Note: Overlapping peaks (e.g., multiplet overlaps with solvent) may require 2D NMR (COSY, HSQC) for resolution .

Advanced: How can researchers optimize low reaction yields during synthesis?

Answer:

Low yields (e.g., 45.6% in ) may arise from steric hindrance or competing side reactions. Optimization strategies:

- Solvent selection: Use high-polarity solvents (e.g., DMF) to stabilize intermediates.

- Temperature control: Reflux at 80–100°C to accelerate kinetics while avoiding decomposition.

- Catalysis: Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave-assisted synthesis to enhance efficiency.

- Purification: Employ gradient elution in HPLC or preparative TLC for challenging separations .

Advanced: How should conflicting spectral data (e.g., NMR peak overlaps) be resolved?

Answer:

Conflicts in NMR data, such as multiplet overlaps with solvent peaks (e.g., δ 3.26–3.36 ppm in DMSO-d₆ ), can be addressed by:

- Solvent substitution: Switch to CDCl₃ or acetone-d₆ to shift residual solvent signals.

- Higher-field instruments: Use 600 MHz NMR for better resolution.

- Isotopic labeling: Synthesize ¹³C/¹⁵N-labeled analogs to simplify assignments .

- Computational modeling: Compare experimental shifts with DFT-calculated values (e.g., Gaussian software) .

Advanced: What methodologies assess the environmental fate of this compound?

Answer:

Environmental impact studies involve:

- Abiotic degradation: Test hydrolysis/photolysis under varying pH and UV light (e.g., OECD Guideline 111).

- Biotic transformation: Use microbial consortia to evaluate biodegradation (e.g., OECD 301F).

- Ecotoxicology: Conduct acute toxicity assays on Daphnia magna or algae (e.g., LC₅₀/EC₅₀ determination) .

Example: Long-term projects (2005–2011) evaluated distribution in soil/water matrices and bioaccumulation potential .

Basic: What quality control tests ensure compound purity?

Answer:

- Loss on drying: Dry at 105°C; acceptable loss ≤5.0 mg/g .

- Sulfated ash: Incinerate residues; limit ≤1.0 mg/g .

- HPLC-UV/ELSD: Monitor impurities (e.g., unreacted starting materials) with C18 columns and acetonitrile/water gradients .

Advanced: How is biological activity evaluated for derivatives of this compound?

Answer:

- Antimicrobial screening: Use agar diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans) .

- Anticancer assays: Perform MTT/WST-1 viability tests on cancer cell lines (e.g., HeLa, MCF-7) .

- Mechanistic studies: Conduct enzyme inhibition assays (e.g., COX-2, topoisomerase II) to identify molecular targets .

Advanced: What computational approaches model this compound’s reactivity?

Answer:

- DFT calculations: Optimize geometry at B3LYP/6-31G(d) level to predict NMR shifts and reaction pathways .

- Molecular docking: Simulate binding affinities with proteins (e.g., using AutoDock Vina) to guide drug design .

- MD simulations: Analyze stability in aqueous solutions (e.g., GROMACS with TIP3P water model) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.